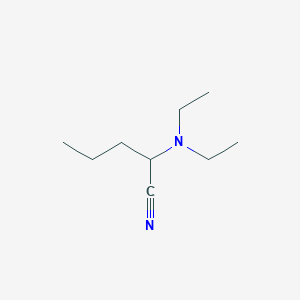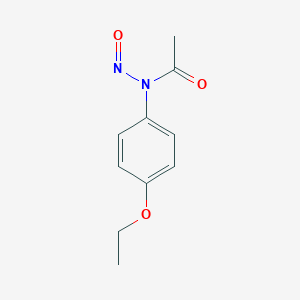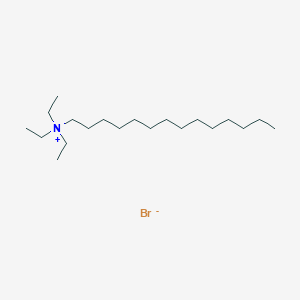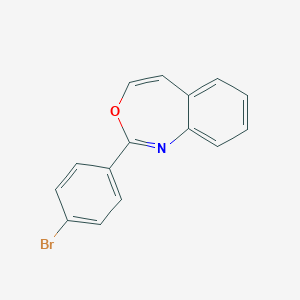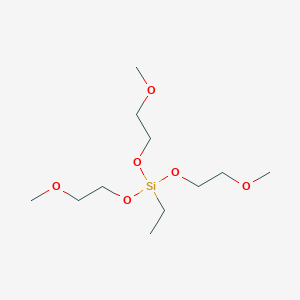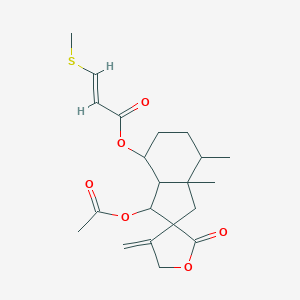
巴肯诺内酯 D
描述
Bakkenolide D is a chemical compound with the molecular formula C21H28O6S . It has been identified in various plants and has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of Bakkenolide D has been reported in several studies. For instance, a study reported the enantiospecific synthesis of Bakkenolide III, which involved the radical cyclization of an iodoketone intermediate . Another study reported the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Bakkenolide D .Molecular Structure Analysis
The molecular structure of Bakkenolide D has been determined using techniques such as 1H NMR, 13C NMR, DEPT, and HMBC .Chemical Reactions Analysis
The chemical reactions involving Bakkenolide D have been studied using LC-MS/MS. This method was used to assess the pharmacokinetics of Bakkenolide D .Physical And Chemical Properties Analysis
The physical and chemical properties of Bakkenolide D have been reported in various databases such as PubChem .科学研究应用
Bacterial Neuraminidase Inhibition
Bakkenolide D: has been identified as a potent inhibitor of bacterial neuraminidase (NA), an enzyme critical for the pathogenicity of bacteria. This compound exhibits non-competitive inhibition, suggesting it binds to a site other than the active site on the enzyme . This property could be harnessed to develop new antibacterial agents, particularly against diseases associated with NA activity.
Quantitative Analysis in Plant Extracts
Bakkenolide D: is quantitatively analyzed in different parts of plants like Petasites japonicus and Farfugium japonicum using HPLC/UV methods . This application is significant for the standardization of herbal medicine preparations and could lead to the development of nutraceuticals.
作用机制
Target of Action
Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .
Mode of Action
Bakkenolide D interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that Bakkenolide D binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The primary biochemical pathway affected by Bakkenolide D is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, Bakkenolide D disrupts the bacteria’s ability to spread and infect other cells
Pharmacokinetics
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of Bakkenolide D . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of Bakkenolide D was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of Bakkenolide D in rats at 10 mg/kg is 2.57% .
Result of Action
The inhibition of bacterial neuraminidase by Bakkenolide D can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, Bakkenolide D has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .
Action Environment
The action, efficacy, and stability of Bakkenolide D can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which Bakkenolide D is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of Bakkenolide D in therapeutic applications.
属性
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHLMCCRIWZBQO-PDSBHGERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316458 | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12299954 | |
CAS RN |
18456-03-6 | |
| Record name | (-)-Bakkenolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



